4-amino-2-ethoxy-N,N-dimethylbenzamide
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Overview
Description
4-Amino-2-ethoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position, an ethoxy group at the 2-position, and two methyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-ethoxy-N,N-dimethylbenzamide typically involves the following steps:
Nitration of Ethoxybenzene: Ethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-ethoxy-4-nitrobenzene.
Reduction of Nitro Group: The nitro group in 2-ethoxy-4-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-amino-2-ethoxybenzene.
Amidation: The final step involves the reaction of 4-amino-2-ethoxybenzene with dimethylamine and a suitable coupling agent like carbonyldiimidazole (CDI) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, such as reducing the amide group to an amine using lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-Amino-2-ethoxy-N,N-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-amino-2-ethoxy-N,N-dimethylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The ethoxy and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
4-Amino-N,N-dimethylbenzamide: Lacks the ethoxy group, which may result in different chemical reactivity and biological activity.
2-Ethoxy-N,N-dimethylbenzamide: Lacks the amino group, affecting its ability to participate in certain reactions.
Uniqueness: 4-Amino-2-ethoxy-N,N-dimethylbenzamide is unique due to the combination of functional groups that confer specific chemical properties and potential biological activities. The presence of both the amino and ethoxy groups allows for a broader range of chemical modifications and interactions compared to its analogs.
Properties
IUPAC Name |
4-amino-2-ethoxy-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-10-7-8(12)5-6-9(10)11(14)13(2)3/h5-7H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEQLKQLUHMHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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